molecular formula C14H11ClN2O4 B5348378 N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide

N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5348378
M. Wt: 306.70 g/mol
InChI Key: FQFXYYAJXMUDKL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CNF and is characterized by its ability to selectively inhibit the activity of cysteine proteases.

Mechanism of Action

CNF selectively inhibits cysteine proteases by irreversibly modifying the active site of the enzyme. The acrylamide moiety of CNF reacts with the thiol group of the catalytic cysteine residue in the active site of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning, leading to inhibition of its activity.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by CNF has been shown to induce apoptosis in cancer cells. CNF has also been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, CNF has been shown to have antiviral activity against HIV-1.

Advantages and Limitations for Lab Experiments

One major advantage of CNF is its ability to selectively inhibit cysteine proteases, making it a valuable tool in the study of these enzymes. However, CNF has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, CNF is a potent inhibitor, which can lead to toxicity in cells and animals at high concentrations.

Future Directions

There are several future directions for the use of CNF in scientific research. One area of interest is the development of CNF-based therapies for diseases such as cancer and inflammatory diseases. Another area of interest is the study of the role of cysteine proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of CNF-based antiviral therapies. Further research is needed to fully understand the potential of CNF in these areas.

Synthesis Methods

CNF can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of acetic acid. The resulting intermediate is then reacted with acryloyl chloride to yield the final product, CNF. This synthesis method has been optimized to yield high purity CNF with a yield of up to 80%.

Scientific Research Applications

CNF has been extensively used as a research tool in the field of biochemistry and molecular biology. Its ability to selectively inhibit cysteine proteases has made it a valuable tool in the study of these enzymes. CNF has been used to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, and inflammation. It has also been used to study the function of cysteine proteases in diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-13-6-3-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFXYYAJXMUDKL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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